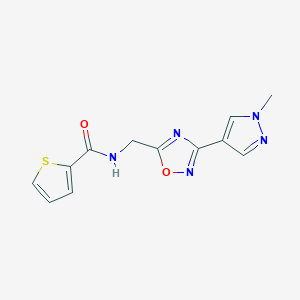![molecular formula C16H22F3N5O3 B2423841 1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097913-97-6](/img/structure/B2423841.png)
1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H22F3N5O3 and its molecular weight is 389.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Design and Synthesis
The scientific research applications of 1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, a complex chemical compound, primarily revolve around its design and synthesis for specific biological activities. One of the key research areas is the development of novel compounds with hypoglycemic activity. A study by Oguchi et al. (2000) focused on the design, synthesis, and evaluation of a series of imidazopyridine thiazolidine-2,4-diones, which are structurally related to the compound . These compounds were tested for their ability to induce insulin-dependent differentiation in adipocytes and showed promising hypoglycemic activity in diabetic mouse models. The research highlighted the importance of structural modifications in enhancing biological activity, suggesting that similar strategies could be applied to the synthesis and evaluation of this compound derivatives for potential therapeutic applications (Oguchi et al., 2000).
Antimicrobial Activities
Another significant area of research application for such compounds is in the development of antimicrobial agents. Başoğlu et al. (2013) investigated a series of azole derivatives, including oxadiazole, thiazolidine, and triazole compounds, for their antimicrobial properties. These compounds were synthesized starting from furan-2-carbohydrazide and further modified to include various secondary amines, such as piperidine and piperazine. The synthesized compounds were evaluated for their activity against a range of microorganisms, with some showing notable antimicrobial effects. This study underscores the potential of this compound and its derivatives in contributing to the development of new antimicrobial agents (Başoğlu et al., 2013).
Chemotherapeutic Research
In chemotherapeutic research, compounds with the imidazolidine-2,4-dione moiety are explored for their potential to sensitize drug-resistant bacterial strains, such as MRSA (Methicillin-resistant Staphylococcus aureus), to antibiotics. A study by Matys et al. (2015) synthesized a series of imidazolidine-4-one derivatives and evaluated their ability to enhance the efficacy of antibiotics against MRSA strains. The research identified specific compounds that, in combination with β-lactam antibiotics, showed increased potency against resistant bacteria, highlighting the relevance of such chemical structures in overcoming drug resistance in bacterial infections (Matys et al., 2015).
Propiedades
IUPAC Name |
1-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N5O3/c1-10(2)14-20-12(27-21-14)7-22-5-3-11(4-6-22)23-8-13(25)24(15(23)26)9-16(17,18)19/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYKTTABQFJTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2423760.png)
![Hexyl[2-(morpholin-4-yl)ethyl]amine](/img/structure/B2423762.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2423763.png)

![(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine](/img/structure/B2423765.png)

![3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B2423773.png)
![2,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2423774.png)

![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2423776.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole](/img/structure/B2423777.png)
![Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2423780.png)

